An In-depth Technical Guide to 2-(Cyclopropylmethoxy)pyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Cyclopropylmethoxy)pyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, present in a multitude of approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions and modulate the physicochemical properties of a molecule makes it a valuable component in drug design. When functionalized with a boronic acid moiety, the utility of the pyridine scaffold is significantly amplified, opening avenues for diverse and complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a particularly interesting building block: 2-(Cyclopropylmethoxy)pyridine-3-boronic acid (CAS Number: 1621416-45-2 ).
This document will delve into the synthesis, properties, and applications of this versatile reagent, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The insights provided herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its successful application in synthesis. Below is a summary of the key properties of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid.
| Property | Value | Source |
| CAS Number | 1621416-45-2 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₂BNO₃ | Sigma-Aldrich |
| Molecular Weight | 193.01 g/mol | Sigma-Aldrich |
| Appearance | Solid | AOBChem |
| Storage | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich |
Synthesis of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid
Step 1: Synthesis of the Precursor, 3-Bromo-2-(cyclopropylmethoxy)pyridine
The initial step involves the synthesis of the key intermediate, 3-bromo-2-(cyclopropylmethoxy)pyridine. This can be achieved through the Williamson ether synthesis, starting from 2,3-dibromopyridine and cyclopropylmethanol.
Experimental Protocol:
-
To a solution of cyclopropylmethanol (1.2 equivalents) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
To this solution, add a solution of 2,3-dibromopyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-(cyclopropylmethoxy)pyridine.
Step 2: Borylation to Yield 2-(Cyclopropylmethoxy)pyridine-3-boronic acid
The final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality.
Experimental Protocol:
-
Dissolve 3-bromo-2-(cyclopropylmethoxy)pyridine (1.0 equivalent) in a mixture of anhydrous toluene and THF under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise, maintaining the low temperature. The lithium-halogen exchange is generally rapid.[2]
-
After stirring for a short period (e.g., 30 minutes) at -78 °C, add a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.5 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
Adjust the pH of the aqueous layer to be slightly acidic (pH 5-6) with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Cyclopropylmethoxy)pyridine-3-boronic acid.
-
The crude product can be purified by recrystallization or by forming the pinacol ester for easier handling and purification, followed by hydrolysis back to the boronic acid if required.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid in drug discovery and organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for constructing biaryl and heteroaryl structures.[4]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and often requires optimization depending on the specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized procedure for the coupling of 2-(Cyclopropylmethoxy)pyridine-3-boronic acid with an aryl or heteroaryl halide. Optimization of the reaction conditions is often necessary for specific substrates.
Materials:
-
2-(Cyclopropylmethoxy)pyridine-3-boronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., dioxane/water, DME/water, toluene/ethanol)
Procedure:
-
To a flame-dried reaction vessel, add the aryl or heteroaryl halide, 2-(Cyclopropylmethoxy)pyridine-3-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Applications in Medicinal Chemistry
The introduction of the 2-(cyclopropylmethoxy)pyridin-3-yl moiety into a molecule can have a profound impact on its pharmacological properties. The cyclopropyl group is a well-known bioisostere for other small alkyl groups and can improve metabolic stability and binding affinity. The pyridine nitrogen can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the compound.
While specific examples of marketed drugs containing the 2-(cyclopropylmethoxy)pyridin-3-yl fragment are not yet prevalent, the structural motif is of significant interest in drug discovery programs targeting a range of therapeutic areas. The ability to readily synthesize a diverse library of compounds through Suzuki-Miyaura coupling makes this building block particularly valuable for structure-activity relationship (SAR) studies. Pyridine derivatives, in general, have shown a wide array of biological activities, including as kinase inhibitors, GPCR modulators, and anti-infective agents.[5][6]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the cyclopropylmethoxy group, and the methine and methylene protons of the cyclopropyl ring. The chemical shifts and coupling patterns of the pyridine protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridine ring, the cyclopropyl group, and the methoxy carbon. The chemical shift of the carbon atom attached to the boron will be a key diagnostic signal.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H stretching of the boronic acid, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and B-O stretching.
Conclusion
2-(Cyclopropylmethoxy)pyridine-3-boronic acid is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its utility is primarily demonstrated through its efficient participation in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of the cyclopropylmethoxy group offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use in the discovery and development of new therapeutic agents.
References
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